molecular formula C11H10N2O3 B1266969 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 91360-95-1

1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B1266969
CAS RN: 91360-95-1
M. Wt: 218.21 g/mol
InChI Key: BNYPOQLJBPNQOW-UHFFFAOYSA-N
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Description

1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as benzoylthiourea, is an organic compound with the chemical formula C9H7N3O3S. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications, including pharmaceuticals, dyes, and agrochemicals. Benzoylthiourea is an important intermediate for the synthesis of a variety of compounds, such as benzoxazoles, benzimidazoles, and benzodiazepines.

Scientific Research Applications

Pharmacology: Voltage-Gated L-Type Ca²⁺ Channel Activators

In pharmacology, 1-benzylpyrimidine-2,4,6-trione derivatives have been identified as a new class of voltage-gated L-type calcium channel activators . These channels are crucial in various physiological processes, including muscle contraction, neuronal activity, and hormone secretion. The modulation of these channels can have therapeutic implications for diseases like Parkinson’s, where selective blockers are sought for neuroprotection.

Medicinal Chemistry: Matrix Metalloproteinase Inhibitors

This compound has potential applications in the development of radioiodinated agents for non-invasive imaging of matrix metalloproteinases (MMPs) . MMPs play a significant role in tissue remodeling and are implicated in various diseases, including cancer, cardiovascular diseases, and inflammation. Imaging agents based on 1-benzylpyrimidine-2,4,6-trione could aid in the diagnosis and monitoring of these conditions.

Biochemistry: Cellular Signaling and Neuroprotection

The biochemical role of 1-benzylpyrimidine-2,4,6-trione derivatives in cellular signaling pathways, particularly those involving calcium ions, is of interest . Calcium signaling is pivotal in many cellular processes, and the ability to modulate this can be beneficial for neuroprotective strategies, potentially offering insights into the treatment of neurodegenerative diseases.

Analytical Chemistry: Development of Analytical Reagents

In analytical chemistry, derivatives of 1-benzylpyrimidine-2,4,6-trione could be used to develop new analytical reagents for detecting and quantifying biological molecules . Their ability to bind selectively to various biomolecules can be harnessed to create assays that are more sensitive and specific.

properties

IUPAC Name

1-benzyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-9-6-10(15)13(11(16)12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYPOQLJBPNQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296395
Record name 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

CAS RN

91360-95-1
Record name 91360-95-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 24.78 g (165 mmol) of benzylurea and 25 ml (165 mmol) of diethyl malonate in 84 ml of methanol, 40.2 ml (165 mmol) of a 4.1M sodium methylate solution was added at room temperature, followed by refluxing for 16 hours. After the reaction mixture was cooled, the solvent was distilled off. After the residue was dissolved in water and insoluble substances were filtered out, the filtrate was adjusted to pH 3-4 by adding concentrated hydrochloric acid. The resulting precipitate was collected by filtration, washed with water and n-hexane-diethyl ether and dried to yield 32.12 g (89.2%, white crystal) of the desired product.
Quantity
24.78 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One

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